Diethyl bis[(quinolin-2-yl)methyl]propanedioate
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Overview
Description
Diethyl bis[(quinolin-2-yl)methyl]propanedioate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and is often utilized in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl bis[(quinolin-2-yl)methyl]propanedioate typically involves the reaction of quinoline derivatives with diethyl malonate under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl bis[(quinolin-2-yl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce quinoline-2-methyl derivatives .
Scientific Research Applications
Diethyl bis[(quinolin-2-yl)methyl]propanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl bis[(quinolin-2-yl)methyl]propanedioate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
Uniqueness
Diethyl bis[(quinolin-2-yl)methyl]propanedioate is unique due to its dual quinoline moieties, which may enhance its ability to interact with multiple biological targets simultaneously. This structural feature distinguishes it from other quinoline derivatives and may contribute to its diverse range of applications.
Properties
CAS No. |
651330-97-1 |
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Molecular Formula |
C27H26N2O4 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
diethyl 2,2-bis(quinolin-2-ylmethyl)propanedioate |
InChI |
InChI=1S/C27H26N2O4/c1-3-32-25(30)27(26(31)33-4-2,17-21-15-13-19-9-5-7-11-23(19)28-21)18-22-16-14-20-10-6-8-12-24(20)29-22/h5-16H,3-4,17-18H2,1-2H3 |
InChI Key |
WXBJHNYWKLISFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC2=CC=CC=C2C=C1)(CC3=NC4=CC=CC=C4C=C3)C(=O)OCC |
Origin of Product |
United States |
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